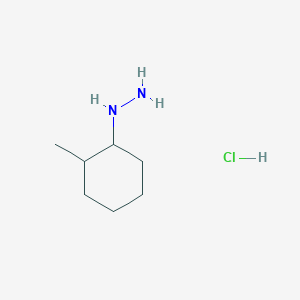

(2-Methylcyclohexyl)hydrazine hydrochloride

Overview

Description

(2-Methylcyclohexyl)hydrazine hydrochloride is a chemical compound with the molecular formula C7H17ClN2. It is a derivative of hydrazine, where one of the hydrogen atoms is replaced by a (2-methylcyclohexyl) group. This compound is typically used in research and industrial applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2-Methylcyclohexyl)hydrazine hydrochloride typically involves the reaction of (2-Methylcyclohexyl)amine with hydrazine in the presence of hydrochloric acid. The reaction is carried out under controlled temperature and pressure conditions to ensure the formation of the desired product. The general reaction scheme is as follows:

(2-Methylcyclohexyl)amine+Hydrazine+Hydrochloric acid→(2-Methylcyclohexyl)hydrazine hydrochloride

Industrial Production Methods

In an industrial setting, the production of this compound involves large-scale synthesis using similar reaction conditions. The process is optimized for high yield and purity, often involving multiple purification steps such as recrystallization and distillation.

Chemical Reactions Analysis

Types of Reactions

(2-Methylcyclohexyl)hydrazine hydrochloride undergoes various chemical reactions, including:

Oxidation: It can be oxidized to form corresponding oxides.

Reduction: It can be reduced to form simpler hydrazine derivatives.

Substitution: It can undergo substitution reactions where the (2-Methylcyclohexyl) group is replaced by other functional groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.

Substitution: Common reagents include halogens and alkylating agents.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield (2-Methylcyclohexyl)hydrazine oxides, while substitution reactions may yield various substituted hydrazine derivatives.

Scientific Research Applications

Precursor in Organic Synthesis

(2-Methylcyclohexyl)hydrazine hydrochloride serves as a valuable precursor in organic synthesis, particularly in the formation of hydrazones and azo compounds. These compounds can be useful in developing dyes and pigments, which have applications in textiles and coatings.

Pharmaceutical Development

Hydrazine derivatives are known for their potential therapeutic effects. This compound can be utilized in the synthesis of pharmacologically active compounds, particularly those targeting cancer and other diseases. For instance, hydrazine compounds have been studied for their role in inhibiting tumor growth and as anti-inflammatory agents .

Agrochemical Applications

The compound is also investigated for its potential as an agrochemical agent. Hydrazines are known to exhibit herbicidal and fungicidal properties, making this compound a candidate for developing new agricultural chemicals that can enhance crop yield and protect against pests .

Foaming Agents

Similar to other hydrazine derivatives, this compound can act as a foaming agent in producing polymer foams. This application is crucial in industries such as construction and automotive manufacturing, where lightweight materials with insulating properties are needed .

Propellant Formulation

Hydrazines are widely used as propellants due to their high energy content and stability under various conditions. This compound may find applications in formulations for rocket fuels or other propulsion systems where efficient energy release is critical .

Case Study 1: Pharmaceutical Research

A study published in a peer-reviewed journal explored the synthesis of novel hydrazine derivatives, including this compound, which exhibited promising anti-cancer activity against various cell lines. The research highlighted the compound's ability to induce apoptosis in cancer cells while minimizing toxicity to normal cells.

Case Study 2: Agrochemical Development

Research conducted on the herbicidal activity of hydrazine derivatives demonstrated that this compound effectively inhibited weed growth without adversely affecting crop yields. This study supports the potential use of this compound in sustainable agricultural practices.

Mechanism of Action

The mechanism of action of (2-Methylcyclohexyl)hydrazine hydrochloride involves its interaction with molecular targets such as enzymes and receptors. The compound can inhibit or activate specific pathways, leading to various biochemical effects. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

Cyclohexylhydrazine hydrochloride: Similar structure but lacks the methyl group on the cyclohexyl ring.

Hydrazine: The parent compound with a simpler structure.

(2-Methylcyclohexyl)amine: The precursor used in the synthesis of (2-Methylcyclohexyl)hydrazine hydrochloride.

Uniqueness

This compound is unique due to the presence of the (2-Methylcyclohexyl) group, which imparts specific chemical properties and reactivity. This makes it a valuable compound for research and industrial applications where such properties are desired.

Biological Activity

(2-Methylcyclohexyl)hydrazine hydrochloride is a hydrazine derivative that has garnered attention in medicinal chemistry due to its potential biological activities. This article delves into its biological properties, metabolic pathways, and implications for therapeutic applications, supported by relevant case studies and research findings.

This compound is a nitrogen-containing compound characterized by its hydrazine functional group. The molecular structure can be represented as follows:

- Molecular Formula : CHClN

- Molecular Weight : 174.68 g/mol

This compound serves as an intermediate in organic synthesis, particularly in the preparation of more complex nitrogen-containing compounds.

Research indicates that hydrazine derivatives, including this compound, undergo various metabolic transformations that can lead to the formation of reactive intermediates. These intermediates can interact with cellular macromolecules, potentially leading to toxicity or therapeutic effects.

-

Enzymatic Activation :

- Cytochrome P450 enzymes play a crucial role in the metabolism of hydrazines, converting them into reactive species that can bind to proteins and nucleic acids .

- The rate of acetylation of these compounds can vary significantly among individuals based on genetic polymorphisms, influencing their toxicity profiles .

- Reactive Oxygen Species (ROS) :

Antimicrobial Activity

Recent studies have highlighted the potential antimicrobial properties of hydrazine derivatives. For instance, hydrazones synthesized from hydrazines have demonstrated significant anti-tubercular activity:

- Minimum Inhibitory Concentrations (MICs) : Compounds derived from hydrazines exhibited MICs ranging from 1.25 to 100 μg/mL against Mycobacterium tuberculosis .

- Comparison with Standard Drugs : Some synthesized compounds showed lower MICs than established anti-TB drugs like pyrazinamide and ciprofloxacin, indicating promising therapeutic potential .

Anticancer Activity

Hydrazine derivatives are also being explored for their anticancer properties:

- Mechanism of Action : Some studies suggest that these compounds may inhibit critical enzymes involved in cancer progression or induce apoptosis in cancer cells .

- Case Studies : In vitro studies have shown that specific thiosemicarbazone derivatives, related to hydrazines, display potent anticancer activity at nanomolar concentrations .

Toxicity and Safety Profile

Hydrazines are known for their toxicological profiles, which necessitate careful consideration in therapeutic contexts:

- Carcinogenic Potential : The Agency for Toxic Substances and Disease Registry (ATSDR) has classified certain hydrazines as probable human carcinogens . This classification underscores the importance of understanding the safety profiles of compounds like this compound.

- Acute Toxicity : In silico analyses indicate that some derivatives may exhibit acute oral toxicity without significant carcinogenicity, suggesting a need for further evaluation in preclinical models .

Summary of Research Findings

Properties

IUPAC Name |

(2-methylcyclohexyl)hydrazine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H16N2.ClH/c1-6-4-2-3-5-7(6)9-8;/h6-7,9H,2-5,8H2,1H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HNIVODRWOCNZEI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CCCCC1NN.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H17ClN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

164.67 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1206675-32-2 | |

| Record name | Hydrazine, (2-methylcyclohexyl)-, hydrochloride (1:1) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1206675-32-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.